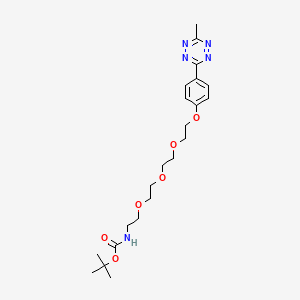

Methyltetrazine-PEG4-NH-Boc

Description

Propriétés

Formule moléculaire |

C22H33N5O6 |

|---|---|

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

tert-butyl N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H33N5O6/c1-17-24-26-20(27-25-17)18-5-7-19(8-6-18)32-16-15-31-14-13-30-12-11-29-10-9-23-21(28)33-22(2,3)4/h5-8H,9-16H2,1-4H3,(H,23,28) |

Clé InChI |

KFLIPLCSHYXBRJ-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methyltetrazine-PEG4-NH-Boc |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NH-Boc is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. Its unique architecture, comprising a reactive methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, offers researchers a powerful tool for the precise and efficient covalent modification of biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction kinetics, detailed experimental protocols, and applications in modern drug development.

This molecule is a key player in the field of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is renowned for its rapid kinetics and bioorthogonality. The methyltetrazine group selectively reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling the conjugation of molecules in complex biological environments with minimal side reactions. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm, while the Boc-protected amine allows for subsequent conjugation to other molecules after a simple deprotection step.

Core Components and Functionality

This compound is a modular linker designed for multi-step bioconjugation strategies. Each component plays a critical role in its function:

-

Methyltetrazine Moiety : This is the bioorthogonal reactive group. It participates in extremely fast and selective iEDDA cycloaddition reactions with strained dienophiles like trans-cyclooctene (TCO). The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart.

-

PEG4 Spacer : The tetraethylene glycol spacer is a hydrophilic linker that increases the overall water solubility of the molecule and any subsequent conjugates. This is particularly beneficial for preventing the aggregation of labeled proteins. The length and flexibility of the PEG4 arm also minimize steric hindrance during conjugation.

-

Boc-Protected Amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable under a variety of conditions but can be easily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for further conjugation, for example, to carboxyl groups on a biomolecule or an activated ester.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2194563-84-1 | [1] |

| Molecular Formula | C₂₂H₃₃N₅O₆ | [2] |

| Molecular Weight | 463.53 g/mol | [2] |

| Purity | Typically >95% (HPLC) | [1] |

| Appearance | Red crystalline solid or oil | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4] |

| Storage Conditions | -20°C, desiccated | [5] |

Reaction Kinetics and Stability

The utility of this compound in bioorthogonal chemistry is largely defined by the rapid kinetics of the methyltetrazine-TCO ligation and the stability of the linker.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) of Methyltetrazine with TCO | ~1,000 M⁻¹s⁻¹ | Aqueous media | |

| Stability of Methyl-substituted Tetrazines | Good stability in aqueous media | ||

| Boc Group Stability | Stable to basic conditions and nucleophiles | [6] | |

| Boc Group Cleavage | Acidic conditions (e.g., TFA) | [6] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Methyltetrazine-PEG4-Amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC for purification

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude Methyltetrazine-PEG4-Amine.

-

Purify the product by reverse-phase HPLC. The expected yield is typically high (>90%).[7]

Protocol 2: Conjugation of Methyltetrazine-PEG4-Amine to a Carboxyl-Containing Biomolecule

This protocol outlines the conjugation of the deprotected linker to a protein via its carboxylic acid residues (e.g., aspartic acid, glutamic acid).

Materials:

-

Purified Methyltetrazine-PEG4-Amine

-

Carboxyl-containing biomolecule (e.g., protein)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

PBS (Phosphate-buffered saline), pH 7.4

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Dissolve the carboxyl-containing biomolecule in MES buffer.

-

Prepare a fresh solution of EDC and Sulfo-NHS in MES buffer.

-

Add the EDC/Sulfo-NHS solution to the biomolecule solution to activate the carboxyl groups. A 10- to 20-fold molar excess of EDC/Sulfo-NHS over the biomolecule is a good starting point.

-

Incubate for 15-30 minutes at room temperature.

-

Add the purified Methyltetrazine-PEG4-Amine to the activated biomolecule solution. A 5- to 20-fold molar excess of the amine linker over the biomolecule is recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the resulting methyltetrazine-functionalized biomolecule from excess reagents using a desalting column equilibrated with PBS.

-

The degree of labeling (DOL) can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).

Protocol 3: Bioorthogonal Ligation of a Methyltetrazine-Functionalized Antibody with a TCO-Containing Molecule

This protocol details the "click" reaction between a methyltetrazine-labeled antibody and a TCO-modified molecule (e.g., a drug, fluorophore, or imaging agent).

Materials:

-

Methyltetrazine-functionalized antibody

-

TCO-containing molecule

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or water).

-

In a microcentrifuge tube, combine the methyltetrazine-functionalized antibody with the TCO-containing molecule in PBS. A 1.5- to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure complete reaction.

-

Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically very rapid.

-

Purify the final antibody conjugate from unreacted TCO-molecule using an appropriate method such as SEC or dialysis.[8]

-

Characterize the final conjugate by SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in several areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The bioorthogonal nature of the reaction allows for the precise control of drug-to-antibody ratios.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9]

-

Fluorescent Labeling and Imaging: The ability to attach fluorophores to biomolecules with high specificity and efficiency makes this linker ideal for in vitro and in vivo imaging applications. The reaction's speed is particularly advantageous for live-cell imaging.

-

Surface Immobilization of Biomolecules: Biomolecules can be tethered to surfaces functionalized with TCO, which is useful for the development of biosensors and microarrays.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving this compound.

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker that has become an indispensable tool for researchers in chemistry, biology, and medicine. Its combination of a stable yet highly reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile Boc-protected amine enables the straightforward construction of complex bioconjugates. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully incorporate this powerful linker into their experimental designs, paving the way for new innovations in targeted therapeutics, diagnostics, and fundamental biological research.

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. chemscene.com [chemscene.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug development. The document details its chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. Experimental protocols and key quantitative data are presented to assist researchers in the effective application of this versatile molecule.

Core Structure and Properties

This compound is a molecule composed of three key functional components: a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This design imparts specific functionalities that are highly advantageous for bioconjugation. The methyltetrazine group provides a highly reactive and specific handle for "click chemistry" reactions. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent conjugation to other molecules after deprotection.

Chemical Structure

The chemical structure of this compound is characterized by the central tetrazine ring substituted with a methyl group, connected via an ether linkage to a PEG4 chain, which is in turn terminated with a carbamate-protected primary amine.

Physicochemical Properties

The properties of this compound are summarized in the table below. These have been compiled from various supplier specifications.

| Property | Value | Source |

| Molecular Formula | C22H33N5O6 | ChemScene[1] |

| Molecular Weight | 463.53 g/mol | ChemScene[1] |

| Appearance | Pink to red solid/oil | Vector Labs[2], Conju-Probe[3] |

| Purity | Typically >95% (HPLC) | Vector Labs[2] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Methanol | Vector Labs[2], Conju-Probe[3][4] |

| Storage Conditions | -20°C, desiccated | Vector Labs[2] |

The Tetrazine-TCO Bioorthogonal Reaction

The primary application of this compound lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) derivative. This bioorthogonal "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, making it ideal for labeling and conjugating biomolecules in complex biological environments.[5][6]

The reaction proceeds rapidly at room temperature and in aqueous buffers without the need for a copper catalyst, which can be toxic to cells.[5][7] The ligation results in a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas as the only byproduct.[8]

Reaction Kinetics

The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants (k) typically in the range of 10^3 to 10^6 M⁻¹s⁻¹.[6][8] The methyl group on the tetrazine ring of this compound enhances the stability of the molecule.[2]

| Reactants | Second-Order Rate Constant (k) | Conditions | Source |

| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | General | Benchchem[6] |

| General Tetrazine-TCO | >800 M⁻¹s⁻¹ | General | Interchim[7] |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | 2000 M⁻¹s⁻¹ | Not specified | Request PDF[3] |

Experimental Protocols

While a specific, detailed protocol for this compound is not widely published, a general workflow can be established based on protocols for similar tetrazine-PEG derivatives and the principles of the tetrazine-TCO ligation.

Deprotection of the Boc Group

Prior to conjugation through the amine terminus, the Boc protecting group must be removed.

Protocol:

-

Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of an acid, typically trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine-functionalized methyltetrazine-PEG4 linker.

General Protocol for Bioconjugation to a TCO-Modified Protein

This protocol outlines the general steps for conjugating the deprotected Methyltetrazine-PEG4-amine to a protein that has been previously functionalized with a TCO group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected Methyltetrazine-PEG4-amine, dissolved in DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Preparation of Reactants:

-

Prepare a solution of the TCO-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

-

Prepare a stock solution of the deprotected Methyltetrazine-PEG4-amine in DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 1.5 to 20-fold molar excess of the deprotected Methyltetrazine-PEG4-amine to the TCO-modified protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours).[6]

-

-

Purification:

-

Remove the excess, unreacted tetrazine linker using a desalting column (e.g., spin desalting column) or through dialysis against the reaction buffer.

-

-

Characterization:

-

The successful conjugation can be confirmed by various analytical techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm), and mass spectrometry.[8]

-

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. This compound can be used as a component of this linker, allowing for a modular and efficient "click" assembly of PROTACs.[9][10] The PEG4 element can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[11]

Visualizations

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound and a TCO-modified biomolecule.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. broadpharm.com [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Synthesis of Methyltetrazine-PEG4-NH-Boc

This technical guide provides a comprehensive overview of the synthesis of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry. It incorporates a methyltetrazine moiety for highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The molecule also features a Boc-protected amine, which, after deprotection, can be conjugated to various biomolecules or surfaces. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties. This combination of features makes it an invaluable tool for applications ranging from fluorescent imaging to the development of antibody-drug conjugates (ADCs) and PROTACs.

Synthesis Pathway

The synthesis of this compound is typically achieved through an amide coupling reaction between Methyltetrazine-PEG4-acid and a Boc-protected amine, such as tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate. This reaction is facilitated by a peptide coupling agent.

Reaction Scheme

The overall synthetic scheme is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via amide coupling.

Materials:

-

Methyltetrazine-PEG4-acid

-

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-amine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyltetrazine-PEG4-acid (1 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve Boc-NH-PEG4-amine (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₃N₅O₆ | [1][2] |

| Molecular Weight | 463.53 g/mol | [1] |

| CAS Number | 2194563-84-1 | [1][2] |

| Purity (by HPLC) | >95-98% | [2] |

| Appearance | (Not specified in search results) | |

| Storage Conditions | 2-8 °C (Long Term) |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Detailed workflow of the synthesis process.

Logical Relationship of Functional Moieties

Caption: Functional components of this compound.

Characterization

While detailed spectral data is proprietary to commercial suppliers, standard characterization of the final product would include:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is standard for this reagent.[2]

Conclusion

The synthesis of this compound via amide coupling of its acid and amine precursors is a robust and efficient method. This technical guide provides the necessary details for its preparation, offering a valuable resource for researchers and professionals in the fields of chemical biology and drug development. The unique properties of this linker continue to drive innovation in targeted therapies and advanced molecular imaging techniques.

References

An In-depth Technical Guide to the Core Mechanism of Action of Methyltetrazine-PEG4-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. This document details the individual roles of the methyltetrazine, PEG4, and Boc moieties, their synergistic function, relevant quantitative data, and detailed experimental protocols.

Core Concept: A Two-Stage Mechanism for Bioconjugation

The fundamental mechanism of this compound revolves around a two-stage process designed for the precise and stable linkage of molecules. This linker acts as a bridge, with one end (the Boc-protected amine) allowing for initial covalent attachment to a molecule of interest, and the other end (the methyltetrazine group) enabling a subsequent, highly specific bioorthogonal reaction.

The overall workflow can be summarized as follows:

-

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine, typically under acidic conditions. This "unmasks" the amine, making it reactive.

-

Amine-Reactive Conjugation (Optional First Step): The newly exposed amine can then be conjugated to a molecule containing a suitable reactive group (e.g., a carboxylic acid or an activated ester). Alternatively, and more commonly, the this compound is used to react with a molecule already possessing a reactive group, after which the methyltetrazine moiety is used for the bioorthogonal ligation.

-

Bioorthogonal Ligation: The methyltetrazine group reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast, selective, and forms a stable covalent bond in complex biological environments.

The Role of Each Molecular Component

Methyltetrazine: The Bioorthogonal Handle

The methyltetrazine moiety is the cornerstone of the linker's bioorthogonal reactivity. Tetrazines are electron-deficient dienes that readily participate in IEDDA reactions with electron-rich dienophiles, such as strained alkenes. This reaction is a type of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[1]

Key characteristics of the methyltetrazine-TCO ligation include:

-

High Reaction Kinetics: The reaction is extremely fast, with second-order rate constants that can be orders of magnitude higher than other bioorthogonal reactions like copper-free click chemistry (SPAAC).[2] This allows for efficient labeling at low concentrations.

-

Specificity: The reaction is highly selective for strained alkenes and does not cross-react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[1]

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]

-

Stability: Methyl-substituted tetrazines offer a good balance of high reactivity and stability in aqueous solutions compared to other tetrazine derivatives.[2][3]

PEG4 Linker: The Solubilizing and Spacing Element

The tetraethylene glycol (PEG4) spacer serves several crucial functions in the linker's design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the linker and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[1]

-

Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG4 linker helps to prevent non-specific aggregation, a common issue in bioconjugation.

-

Steric Hindrance Minimization: The flexible and extended nature of the PEG4 spacer provides physical separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede the bioorthogonal reaction or the biological activity of the conjugated species.

-

Improved Pharmacokinetics: In drug delivery applications, PEGylation is a well-established strategy to increase the circulation half-life of therapeutics by reducing renal clearance and recognition by the immune system.

NH-Boc: The Protected Amine for Controlled Conjugation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. Its key feature is its lability under acidic conditions, while remaining stable to a wide range of other reagents. This allows for a controlled and stepwise conjugation strategy.

The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM). The deprotection reaction is generally rapid and proceeds at room temperature. Once deprotected, the primary amine is available for reaction with various functional groups, most commonly activated esters (like NHS esters) or carboxylic acids (in the presence of coupling agents like EDC), to form a stable amide bond.

Quantitative Data

The kinetics of the inverse-electron-demand Diels-Alder reaction are a critical parameter for the application of this compound. The following table summarizes representative second-order rate constants for methyltetrazine reactions with trans-cyclooctene (TCO) derivatives.

| Reactants | Solvent/Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| 6-methyl-3-aryl tetrazine and trans-cyclooctene (TCO) | Aqueous media | up to 1000 | [2] |

| Methyl-tetrazine and TCO-PEG4 | DPBS at 37 °C | ~70,000 | [4] |

Note: Reaction rates can be influenced by the specific substituents on both the tetrazine and the dienophile, as well as the solvent and temperature.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the general procedure for the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Toluene (B28343) (optional, for removal of residual TFA)

-

Saturated aqueous sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

(Optional) Co-evaporate with toluene (3 times) to aid in the removal of residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

-

Neutralization (if the free amine is required):

-

Dissolve the residue in a suitable organic solvent.

-

Wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine (Methyltetrazine-PEG4-amine).

-

Bioconjugation via Methyltetrazine-TCO Ligation

This protocol outlines the general procedure for the bioorthogonal reaction between a methyltetrazine-functionalized molecule and a TCO-functionalized molecule.

Materials:

-

Methyltetrazine-functionalized molecule (e.g., an antibody modified with Methyltetrazine-PEG4-acid)

-

TCO-functionalized molecule (e.g., a TCO-drug conjugate)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Dissolve the methyltetrazine-functionalized molecule in the Reaction Buffer to the desired concentration.

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the methyltetrazine-functionalized molecule with the TCO-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the TCO-molecule is often used to ensure complete reaction of the tetrazine.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid and can be complete within 10-60 minutes.

-

-

Monitoring (Optional): The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE (for protein conjugations).

-

Purification: Purify the final conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

References

An In-depth Technical Guide to Tetrazine Click Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazine Click Chemistry: A Bioorthogonal Revolution

Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for researchers, particularly in the fields of chemical biology and drug development.[1][2] This technology is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne.[2][3] The exceptional speed, high specificity, and ability to proceed in complex biological environments without the need for a cytotoxic catalyst make this reaction ideal for a wide range of applications, including live-cell imaging, drug delivery, and in vivo studies.[1][2][4]

The reaction's remarkable attributes, most notably its exceptionally rapid kinetics, set it apart from other prominent click reactions.[5] This allows for efficient labeling and conjugation even at the low reactant concentrations typically found in biological systems.[1][6] The tetrazine and its dienophile partner are highly specific for each other and do not react with naturally occurring functional groups, ensuring clean and precise labeling.[1] The reaction is irreversible and produces only nitrogen gas as a byproduct, resulting in a stable linkage.[7]

Core Principles of the Tetrazine IEDDA Reaction

The inverse-electron-demand Diels-Alder reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[2] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂).[8] The final product is a stable dihydropyridazine.[8]

Quantitative Data on Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The tetrazine-dienophile ligation boasts some of the highest k₂ values reported, enabling rapid reactions at low concentrations. The following tables summarize key kinetic data for various tetrazine and dienophile pairs.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol:Water | [9] |

| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water | [10] |

| Diphenyl-s-tetrazine | d-TCO | 520 | Methanol | [10] |

| Diphenyl-s-tetrazine | s-TCO | 3100 | Methanol | [10] |

| General Tetrazine | trans-cyclooctene (TCO) | 1 - 1x10⁶ | Aqueous | [5][7] |

| General Tetrazine | Norbornene | Up to 10⁴ | Organic Solvents | [11] |

Table 2: Comparative Kinetics of Common Click Chemistry Reactions

| Reaction | Typical Rate Constant (k₂ in M⁻¹s⁻¹) | Key Features | Reference |

| Tetrazine-TCO Ligation | 10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal | [8] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻² - 1 | Catalyst-free, bioorthogonal | [5] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Requires copper catalyst, which can be cytotoxic | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tetrazine click chemistry. Below are protocols for key experiments.

Protocol 1: General Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol outlines the activation of two separate proteins with a TCO-NHS ester and a methyl-tetrazine-NHS ester, followed by their conjugation.[7]

Materials:

-

Protein 1 and Protein 2

-

TCO-PEG12-NHS ester

-

Methyl-tetrazine-PEG8-NHS ester

-

1M Sodium Bicarbonate (NaHCO₃)

-

Phosphate-Buffered Saline (PBS)

-

Spin desalting columns

Procedure:

Protein 1 Activation with TCO-NHS:

-

Prepare a solution of 100 µg of Protein 1 in 100 µl of PBS.

-

Add 5 µl of 1M NaHCO₃ to the protein solution.

-

Add 20 nmol of TCO-PEG12-NHS ester to the mixture.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Purify the TCO-activated Protein 1 using a spin desalting column according to the manufacturer's instructions.

Protein 2 Activation with Methyl-Tetrazine-NHS:

-

Prepare a solution of 100 µg of Protein 2 in 100 µl of PBS.

-

Add 5 µl of 1M NaHCO₃ to the protein solution.

-

Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Purify the tetrazine-activated Protein 2 using a spin desalting column.

IEDDA Conjugation:

-

Mix the purified TCO-activated Protein 1 and tetrazine-activated Protein 2 in PBS at the desired molar ratio.

-

The reaction proceeds rapidly at room temperature. The progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography.

Protocol 2: Determination of Second-Order Rate Constants

This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation using spectrophotometry.[1]

Materials:

-

Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

-

TCO derivative stock solution (e.g., 20 mM in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

-

Reaction Monitoring:

-

Using a Stopped-Flow Spectrophotometer: Rapidly mix equal volumes of the tetrazine and TCO solutions. Monitor the decrease in the characteristic tetrazine absorbance (typically around 520-550 nm) over time.[1][7]

-

Using a Standard Spectrophotometer: Mix the reactants and immediately begin recording the absorbance at the tetrazine's λmax at set time intervals.

-

-

Data Analysis:

-

For pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the TCO derivative: k₂ = k_obs / [TCO].

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of tetrazine click chemistry.

Applications in Drug Development

The unique characteristics of tetrazine click chemistry have led to its widespread adoption in drug development and biomedical research.

-

Antibody-Drug Conjugates (ADCs): Tetrazine ligation provides a robust method for constructing site-specific ADCs.[12] This allows for precise control over the drug-to-antibody ratio, leading to more homogeneous and potentially more effective therapeutics. Furthermore, "click-to-release" strategies are being developed where the tetrazine-TCO reaction triggers the release of a cytotoxic drug from an ADC at the tumor site, minimizing systemic toxicity.[13][14][15]

-

In Vivo Imaging: The rapid kinetics of the tetrazine ligation are particularly advantageous for in vivo imaging applications, such as Positron Emission Tomography (PET).[6][16] A pretargeting strategy can be employed where a TCO-modified antibody is first administered and allowed to accumulate at the target site.[17] Subsequently, a small, rapidly clearing tetrazine-linked imaging agent is injected, which then "clicks" with the pre-targeted antibody, leading to a high signal-to-background ratio for imaging.[17][18] This approach has been successfully used for pretargeted live cell imaging and is being explored for clinical applications.[18][19]

-

Cellular Labeling and Tracking: The bioorthogonality of the tetrazine reaction allows for the specific labeling of biomolecules on the surface of or within living cells without disrupting normal cellular processes.[6][18] This has enabled researchers to track the dynamics of proteins, glycans, and other cellular components in real-time.[16]

Tetrazine click chemistry has revolutionized the field of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, this technology provides a versatile and powerful tool for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The continued development of new tetrazine and dienophile derivatives will undoubtedly expand the scope and utility of this remarkable chemical reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unict.it [iris.unict.it]

- 14. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. This document details its core characteristics, experimental protocols for its use, and its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a key reagent in bioorthogonal chemistry, prized for its versatility. The methyltetrazine moiety facilitates rapid, catalyst-free "click" reactions, while the Boc-protected amine allows for controlled, sequential conjugations. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, compiled from various chemical suppliers.[1][2]

| Property | Value |

| CAS Number | 2194563-84-1 |

| Molecular Formula | C22H33N5O6 |

| Molecular Weight | 463.53 g/mol [2][3] |

| Appearance | Red oil or crystalline solid |

| Purity | Typically >95% (as determined by HPLC)[1][4] |

| Storage Conditions | Store at -20°C, desiccated[5][6] |

Solubility and Stability

The PEG4 spacer significantly enhances the hydrophilicity of the molecule, making it soluble in a range of aqueous and organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| DMSO, DMF | Soluble[7] |

| DCM, Chloroform, THF | Soluble |

The methyl group on the tetrazine ring provides increased stability compared to unsubstituted tetrazines, allowing for greater flexibility in experimental design.[8] For long-term storage, it is recommended to keep the compound at -20°C under desiccated conditions to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of this compound.

Characterization Protocols

While specific, experimentally-derived spectra for this compound are not publicly available, this section outlines the expected results and general protocols for its characterization. Certificates of Analysis from suppliers confirm that such data is generated for quality control.[4]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazine ring, the protons of the PEG spacer, the aromatic protons of the tetrazine ring, and the nine protons of the Boc-protecting group (a sharp singlet).

-

¹³C NMR: The carbon NMR spectrum will display corresponding signals for the different carbon environments within the molecule.

2.1.2. Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Analysis: The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus a proton [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

2.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of this compound. A general protocol is provided below:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength corresponding to the absorbance of the tetrazine ring (around 520 nm).

-

Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Boc Deprotection Protocol

The Boc (tert-butoxycarbonyl) protecting group can be removed to reveal a primary amine, which can then be conjugated to other molecules.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: a. Dissolve the this compound in a solution of 25% TFA in DCM.[9] b. Stir the reaction mixture at room temperature for 2-12 hours.[9] c. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. d. Upon completion, remove the solvent and excess TFA under vacuum to yield the deprotected product, Methyltetrazine-PEG4-Amine, as a TFA salt.[9]

Bioconjugation Protocol: Reaction with TCO

The deprotected Methyltetrazine-PEG4-Amine can be conjugated to a molecule of interest, and the resulting tetrazine-functionalized molecule can then be reacted with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder cycloaddition.

Step 1: Functionalization with Methyltetrazine-PEG4-Amine

-

Activation of Carboxylic Acid: Activate a carboxylic acid on the molecule of interest using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

-

Conjugation: Add the deprotected Methyltetrazine-PEG4-Amine to the activated molecule. Adjust the pH to 7.2-7.5 for the amine coupling step.[10]

-

Purification: Purify the resulting tetrazine-functionalized molecule using size-exclusion chromatography or dialysis to remove excess reagents.

Step 2: Reaction with a TCO-containing Molecule

-

Reaction Setup: Dissolve the tetrazine-functionalized molecule and the TCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid, often completing within 30-60 minutes at low micromolar concentrations.[11]

-

Analysis: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or HPLC to confirm the successful ligation.

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The bioorthogonal nature of the tetrazine-TCO ligation allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[12] this compound can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[3][13][14] The modularity afforded by click chemistry facilitates the rapid synthesis and evaluation of PROTAC libraries with varying linker lengths and compositions.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation process.

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. interchim.fr [interchim.fr]

- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Methyltetrazine-PEG4-NH-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-PEG4-NH-Boc, a key reagent in the field of bioconjugation and click chemistry. Understanding these properties is critical for the successful design and execution of experiments in drug development, molecular imaging, and diagnostics. This document summarizes available data, presents detailed experimental protocols for characterization, and visualizes key chemical and experimental workflows.

Core Properties of this compound

This compound is a bifunctional linker that incorporates a reactive methyltetrazine moiety and a Boc-protected amine, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The methyltetrazine group enables rapid and specific bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) reaction. The PEG4 spacer significantly enhances aqueous solubility, a crucial feature for biological applications.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the available information from suppliers and analogous compounds provides a strong qualitative and semi-quantitative understanding. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility profile.[1][2][3][4]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Various Organic Solvents | Soluble | [1] |

| Methyltetrazine-PEG5-amine HCl salt | Water, DMSO, DCM, DMF | Soluble | [2] |

| Methyltetrazine-PEG4-Amine | THF, DCM, DMF, DMSO | Soluble | [1] |

| Tetrazine PEG acid | Water, Chloroform, DMSO | 5 mg/mL | Not available in search results |

Stability Profile

The stability of the tetrazine ring is a critical parameter for its use in multi-step syntheses and in vivo applications. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines.[2][3][5]

Table 2: Stability Data for Methyltetrazine Derivatives

| Compound/Condition | Parameter | Value | Reference |

| Methyl-tetrazine derivative | Stability in DMEM + 10% FBS at 37°C | >92% remaining after 12 hours | [6] |

| Methyl-tetrazine derivative | Stability in DMEM + 10% FBS at 37°C | >63% remaining after 48 hours | [6] |

| This compound | Recommended Long-Term Storage | 2-8°C | [7] |

| Methyltetrazine-PEG derivatives | Recommended Short-Term Storage | -20°C | [1][2][4] |

| Ethynyl-tetrazine | Stability at 4°C | Stable for at least 150 days | [6] |

The primary degradation pathways for tetrazines in biological media are believed to be nucleophilic attack and reduction.[6] The electron-donating methyl group helps to mitigate these degradation routes, contributing to the enhanced stability of methyltetrazine reagents.[3]

Experimental Protocols

The following are detailed methodologies for the characterization of this compound's solubility and stability.

Protocol 1: Determination of Kinetic Solubility

This protocol is adapted from standard high-throughput screening methods and can be used to assess the kinetic solubility of this compound in aqueous buffers.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for UV assay)

-

Nephelometer or UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 1 µM to 1 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

-

Measurement:

-

Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.

-

Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the characteristic wavelength for the tetrazine chromophore (around 520-540 nm).

-

-

Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility under the tested conditions.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound over time in a physiologically relevant buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a UV-Vis detector

-

Thermostated incubator

Procedure:

-

Solution Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

-

Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

-

HPLC Analysis: Immediately analyze the aliquot by reverse-phase HPLC. Monitor the peak area of the intact this compound at its characteristic absorbance wavelength.

-

Data Analysis: Plot the percentage of remaining this compound against time. From this data, the half-life (t½) of the compound under these conditions can be calculated.

Visualizations

The following diagrams illustrate the chemical structure and reaction of this compound, as well as a typical experimental workflow for its characterization.

Caption: Chemical structure and IEDDA reaction of this compound.

Caption: Experimental workflow for solubility and stability assessment.

References

- 1. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glycomindsynth.com [glycomindsynth.com]

The Technologist's Guide to Tetrazine Bioorthogonal Chemistry: From Core Principles to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity.[1][2] This technical guide provides an in-depth exploration of the core principles of tetrazine bioorthogonal chemistry, offering a comprehensive resource for researchers and drug development professionals. We will delve into the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and the diverse applications of this powerful chemical tool.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine bioorthogonal chemistry lies in the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] This reaction is highly efficient and selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[4][5]

The reaction mechanism proceeds in two key steps:

-

Inverse-Electron-Demand Diels-Alder Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form an unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Elimination: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.[1][6] The release of N₂ is a significant thermodynamic driving force for the reaction's irreversibility.

The reaction kinetics can be finely tuned by modifying the substituents on both the tetrazine and the dienophile.[7][8] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while the degree of ring strain in the dienophile also plays a crucial role.[7][9]

Quantitative Data: Reaction Kinetics and Stability

The selection of a tetrazine-dienophile pair is critical and depends on the specific application, balancing the need for rapid kinetics with sufficient stability in the biological milieu. The second-order rate constant (k₂) is a key metric for quantifying the reaction speed.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | 9:1 MeOH:water | [10][11] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 118 | MeOH | [12] |

| Methyl-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | < 200 | PBS, 37 °C | [13] |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | < 200 | PBS, 37 °C | [13] |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | ~10,000 | PBS, 37 °C | [13] |

| Triazolyl-tetrazine | axial-TCO (4a-TCO) | 10,332 | PBS, 37 °C | [13] |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 23 | - | [12] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH | [12] |

| Hydroxyphenyl pyridyl tetrazine | Vinylboronic acid (VBA) | 9.3 | - | [14] |

| Dipyridyl-s-tetrazine | Vinylboronic acid (VBA) | up to 27 | - | [14] |

Note: Reaction rates can be influenced by solvent, temperature, and specific derivatives used.

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Conditions | Remaining after 12h | Remaining after 48h | Reference(s) |

| Pyridyl- (Py-Tz) or H-tetrazine (H-Tz) | DMEM with 10% FBS, 37 °C | - | < 13% | [13] |

| Triazolyl-tetrazine | DMEM with 10% FBS, 37 °C | > 92% | > 63% | [13] |

| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS, 37 °C | > 92% | > 63% | [13] |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37 °C | 15-40% | - | [14] |

| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, 37 °C | > 75% | - | [14] |

Experimental Protocols

Reproducible and comparable data are crucial for the rational design of experiments utilizing tetrazine bioorthogonal chemistry. Below are detailed methodologies for key experiments.

Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry

This protocol is used to measure the rapid kinetics of the tetrazine-TCO ligation.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[2]

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2][6] d. Record the absorbance decay trace.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[2] b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]

General Protocol for Protein Labeling

This protocol describes the conjugation of a tetrazine-modified molecule to a TCO-functionalized protein.

1. Protein Functionalization with TCO: a. Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). b. Add a TCO-NHS ester derivative (e.g., TCO-PEG12-NHS ester) to the protein solution. A typical molar excess of the TCO-NHS ester is 20-fold.[6] c. Incubate the reaction mixture at room temperature for 60 minutes. d. Remove the excess, unreacted TCO-NHS ester using a desalting column.[6]

2. Protein Labeling with a Tetrazine Probe: a. Prepare a solution of the tetrazine-labeled molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO and then dilute it into the reaction buffer. b. Add the tetrazine probe to the solution of the TCO-functionalized protein. c. The reaction is typically complete within minutes at room temperature.[15] d. The labeled protein can be purified from excess tetrazine probe using size-exclusion chromatography or dialysis if necessary.

4. Analysis of Labeling Efficiency: a. The extent of labeling can be determined using various techniques, including SDS-PAGE mobility shift assays (especially when using a high molecular weight PEGylated probe), UV-Vis spectroscopy, or mass spectrometry.[15][16]

Applications in Research and Drug Development

The versatility of tetrazine bioorthogonal chemistry has led to its widespread adoption in various fields.

-

In Vivo Imaging: Tetrazine ligations are extensively used for pretargeted imaging, where a biomolecule is first targeted with a TCO-modified antibody or nanobody, followed by the administration of a tetrazine-labeled imaging agent (e.g., a PET tracer or a fluorescent probe).[4][7][17] This approach enhances the target-to-background signal ratio.

-

Drug Delivery and Activation: "Click-to-release" strategies utilize the tetrazine ligation to uncage and activate therapeutic agents at a specific site of action, minimizing off-target toxicity.[18]

-

Cellular and Molecular Biology: This chemistry enables the labeling and tracking of various biomolecules, including proteins, glycans, and nucleic acids, in living cells and organisms.[19][20] Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly valuable for no-wash live-cell imaging.[21][22][23]

-

Biomaterials and Surface Chemistry: Tetrazine ligations are used to functionalize surfaces and construct complex biomaterials with high precision.[23]

Conclusion

Tetrazine bioorthogonal chemistry represents a powerful and versatile tool for researchers, scientists, and drug development professionals. Its rapid, specific, and biocompatible nature has paved the way for innovative approaches in in vivo imaging, targeted therapy, and fundamental biological studies.[1][23] A thorough understanding of the reaction kinetics and stability of different tetrazine-dienophile pairs, as presented in this guide, is essential for the rational design and successful implementation of this remarkable chemical technology. As the field continues to evolve with the development of novel tetrazines and dienophiles, the scope of applications for this bioorthogonal reaction will undoubtedly continue to expand.[21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 16. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 17. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]

- 20. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Bioorthogonal Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG4-NH-Boc, a key reagent in the field of bioorthogonal chemistry. We will explore its chemical properties, reaction mechanisms, and detail its application in advanced bioconjugation techniques, including a general experimental protocol for its use.

Core Properties of this compound

This compound is a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[] The molecule consists of three key components: a methyltetrazine moiety for bioorthogonal ligation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for further functionalization.[2]

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2194563-84-1 |

| Molecular Weight | 463.53 g/mol |

| Molecular Formula | C₂₂H₃₃N₅O₆ |

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition

This compound participates in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5] This reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[3] The reaction is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[4][5][6]

The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[3][6]

References

- 2. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

The Strategic Role of Boc-Protected Amines in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules. Among the arsenal (B13267) of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility in temporarily masking amine functionalities. This technical guide provides an in-depth exploration of the function of Boc-protected amines in bioconjugation, detailing their mechanism of action, deprotection protocols, and critical applications in the development of therapeutics and research reagents.

Core Principles of Boc Protection in Bioconjugation

The primary function of a Boc-protected amine is to prevent unwanted side reactions during synthetic processes.[1] Amines are nucleophilic and can react with a variety of electrophilic reagents. In the context of bioconjugation, where multiple functional groups are often present on a biomolecule, selective protection is crucial. The Boc group, a carbamate (B1207046), effectively decreases the nucleophilicity of the amine, rendering it unreactive under many conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[2][3] This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine.[4]

The Boc group's utility is further enhanced by its acid-labile nature, which allows for its removal under specific and controlled conditions.[5] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential deprotection and reaction of different functional groups within the same molecule.[6] This is particularly critical in solid-phase peptide synthesis (SPPS), where the Boc group is traditionally used to protect the α-amine of the incoming amino acid.[][8]

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[4] The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][9] This protonation is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][9] The tert-butyl cation can be subsequently quenched by a scavenger or can eliminate a proton to form isobutylene (B52900) gas.[2][9]

Experimental Protocols for Boc Deprotection

The choice of deprotection method depends on the substrate's sensitivity to acidic conditions. Several common protocols are outlined below.

Trifluoroacetic Acid (TFA) Method

This is one of the most common and efficient methods for Boc deprotection.[4]

Reagents and Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Hydrochloric Acid (HCl) Method

An alternative to TFA, particularly when the product is desired as a hydrochloride salt.[4]

Reagents and Materials:

-

Boc-protected compound

-

4M HCl in 1,4-dioxane (B91453) (or another suitable solvent like ethyl acetate)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[2]

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[2]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Quantitative Data on Boc Deprotection

The efficiency and rate of Boc deprotection can be influenced by the substrate and the specific acidic conditions employed. The following table summarizes typical reaction conditions and outcomes.

| Deprotection Method | Substrate Type | Reaction Time | Yield | Reference |